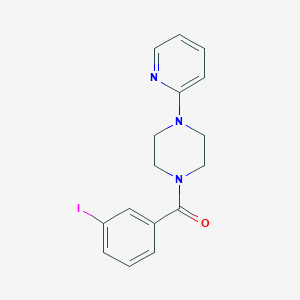

![molecular formula C6H2N4S2 B398312 [1,2,5]噻二唑并[3,4-g][2,1,3]苯并噻二唑 CAS No. 211-16-5](/img/structure/B398312.png)

[1,2,5]噻二唑并[3,4-g][2,1,3]苯并噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

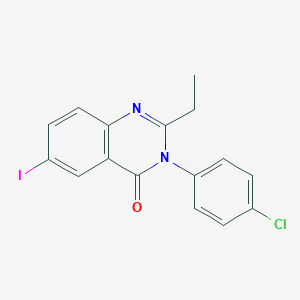

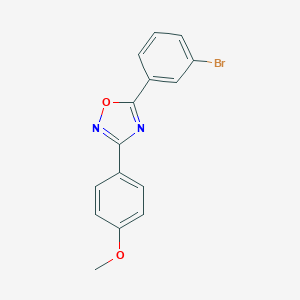

“[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” is a type of organic compound that is often used in the field of chemistry . It is a derivative of benzobisthiadiazole and is used in semiconducting polymer nanoparticles for second near-infrared photoacoustic imaging . These nanoparticles have the advantages of low toxicity, flexible structure adjustment, good photostability, and excellent photothermal conversion efficiency .

Synthesis Analysis

The synthesis of “[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” involves several steps. A safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .

Molecular Structure Analysis

The molecular structure of “[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .

Chemical Reactions Analysis

The chemical reactions involving “[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” are complex and involve several steps. For instance, a safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .

Physical And Chemical Properties Analysis

“[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” has unique physical and chemical properties. It is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .

科学研究应用

噻二唑并苯并噻二唑衍生物的合成与表征

研究重点介绍了低带隙[1,2,5]硫杂唑并[3,4-f]苯并[1,2,3]三唑和[1,2,3]三唑并[3,4-g]喹喔啉衍生物的合成和表征。与它们的噻二唑类似物相比,这些化合物表现出更好的溶解性和稳定性,展示了在各种科学应用中的潜在用途 (Tam 等,2011)。

苯并噻二唑的化学合成

另一项研究重点关注苯并[1,2-c:3,4-c′:5,6-c″]三[1,2,5]噻二唑的合成,揭示了一种由邻苯二胺制备 2,1,3-苯并噻二唑的新方法。该研究概述了化学合成中的详细步骤,突出了噻二唑在化学合成和材料科学中的潜力 (Komin 和 Carmack,1975)。

有机电子学和光电子学

对噻二唑并[3,4-c]吡啶(苯并噻二唑的类似物)的研究表明它是一种有前途的电子受体。它的电子受体能力和独特的特性为有机电子学和光电子学提供了潜在的优势,特别是在开发具有低带隙、良好的光学存储器和快速转换时间的新型绿色电致变色聚合物方面 (Ming 等,2015)。

材料科学和光电器件

2,1,3-苯并噻二唑的分子组织已经过详细研究,突出了它们在材料科学中的重要价值,以及作为各种薄膜光电器件中的有源层组件的价值。该研究表明,了解苯并噻二唑的分子缔合模式可以导致开发出更有效的化合物,用于这些领域 (Langis-Barsetti 等,2017)。

作用机制

Target of Action

It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .

Result of Action

The molecular and cellular effects of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

生化分析

Biochemical Properties

It is known that the compound has a significant electron affinity, which determines its electron deficiency This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known that the compound has a significant electron affinity, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIWFHXCHAYULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C3=NSN=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-hexylacetamide](/img/structure/B398229.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398230.png)

![methyl 2-[[2-[2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B398233.png)

![N-[3-[(E)-N-[[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2-methylpropanamide](/img/structure/B398234.png)

![5-Thiophen-2-yl-3-m-tolyl-[1,2,4]oxadiazole](/img/structure/B398241.png)